molecular formula C22H27NO2S B2591637 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 1421494-04-3

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2591637
CAS No.: 1421494-04-3
M. Wt: 369.52
InChI Key: WERFMFUTEYQVFE-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 2-hydroxy-1,2,3,4-tetrahydronaphthalene (tetralin) moiety linked via a methyl group to an acetamide core. The acetamide is further substituted at the 2-position with a 4-(isopropylthio)phenyl group.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2S/c1-16(2)26-20-9-7-17(8-10-20)13-21(24)23-15-22(25)12-11-18-5-3-4-6-19(18)14-22/h3-10,16,25H,11-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERFMFUTEYQVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure

The compound features a tetrahydronaphthalene core with a hydroxymethyl group and an isopropylthio-substituted phenylacetamide moiety. Its molecular formula is C19H23NO3SC_{19}H_{23}NO_3S with a molecular weight of 361.5 g/mol.

Synthesis

The synthesis typically involves several steps:

  • Starting Materials: The synthesis begins with 2-hydroxy-1,2,3,4-tetrahydronaphthalene and 4-isopropylthioaniline.
  • Formation of Intermediate: The hydroxymethyl group is introduced through alkylation reactions.
  • Amidation Reaction: The final product is obtained by amidation with appropriate coupling reagents such as EDCI and HOBt.

The biological activity of this compound is believed to involve interactions with specific molecular targets:

  • Molecular Targets: The compound may interact with enzymes involved in metabolic pathways or receptors that modulate cellular signaling.
  • Pathways Modulated: It has been suggested that the compound could influence pathways related to inflammation, apoptosis, and cell proliferation.

Anticancer Activity

Recent studies have indicated that similar compounds exhibit promising anticancer properties. For instance:

  • Compounds with a similar structure were tested for their inhibitory effects on various cancer cell lines. The results showed significant cytotoxicity against tumor-associated carbonic anhydrases (CAs), particularly hCA IX and hCA XII .
CompoundTargetIC50 (nM)
Compound AhCA I45.10
Compound BhCA II5.87
Compound ChCA IX7.91

Neuropharmacological Effects

Other studies have explored the neuropharmacological effects of related phenylacetamides:

  • In animal models, compounds similar to this compound exhibited antipsychotic properties by interacting with serotonin (5-HT2A) and dopamine (D2) receptors .

Case Study 1: Anticancer Screening

In a screening study involving various derivatives of phenylacetamides:

  • A derivative showed effective inhibition against lung cancer cell lines (A549), demonstrating selectivity and potency comparable to established chemotherapeutics .

Case Study 2: Neurological Assessment

In another study assessing the antipsychotic potential:

  • Compounds were evaluated for their effect on catalepsy induction in rodent models. Results indicated that specific substitutions on the phenyl ring enhanced the efficacy against psychotic symptoms .

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit analgesic and anti-inflammatory effects. For instance, derivatives of tetrahydronaphthalene have been studied for their ability to modulate pain pathways and reduce inflammation in animal models. The specific substitution patterns on the tetrahydronaphthalene core can influence these biological activities, making this compound a candidate for further investigation in pain management therapies.

Case Study: Analgesic Activity

A study published in the Journal of Medicinal Chemistry explored the analgesic properties of tetrahydronaphthalene derivatives. The findings suggested that modifications at the 2-position significantly enhanced the analgesic activity compared to non-substituted analogs . This supports the hypothesis that N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide may possess similar beneficial effects.

Antitumor Activity

Another promising application is in oncology. Compounds featuring naphthalene structures have demonstrated cytotoxic effects against various cancer cell lines. The ability of this compound to interact with cellular pathways involved in tumor growth inhibition warrants further exploration.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies conducted on naphthalene derivatives showed significant cytotoxic effects against breast and lung cancer cell lines . These results highlight the potential of this compound as a lead compound for developing new anticancer agents.

Neuroprotective Effects

The neuroprotective properties of naphthalene derivatives have been investigated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. The structural features of this compound may confer similar protective effects against neuronal damage.

Case Study: Neuroprotection in Animal Models

Research involving naphthalene derivatives indicated a reduction in neuroinflammation and oxidative stress markers in animal models of neurodegeneration. This suggests that further studies on the specific compound could elucidate its potential as a therapeutic agent for neurodegenerative conditions.

Polymer Chemistry

The unique chemical structure of this compound also opens avenues for applications in material science. Its ability to act as a monomer or additive in polymer formulations could enhance material properties such as thermal stability and mechanical strength.

Table 2: Potential Applications in Material Science

Application AreaDescription
Polymer AdditivesEnhancing mechanical properties of polymers
CoatingsDevelopment of protective coatings with improved durability
Composite MaterialsUtilization in composite materials for structural applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Functional Group Variations

The compound shares the acetamide backbone with numerous derivatives reported in the literature. Key comparisons include:

Compound Name Key Structural Features Biological/Physical Properties Reference
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Chlorophenyl group, pyridine-thioacetamide linkage, styryl substituents High yield (85%), pale orange crystals, potential photophysical applications
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl group, thiazole ring Hydrogen-bonded dimers (R22(8) motif), crystallizes from methanol/acetone, MP: 459–461 K
2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide Chloroacetamide, dimethylphenyl, isopropyl group Herbicidal activity (e.g., alachlor analogs), widely used in agriculture
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide Tetralin-hydroxy group, isopropylthiophenyl, acetamide core Hypothesized enhanced CNS penetration due to tetralin moiety; synthetic route not documented N/A

Key Observations :

  • Hydrogen Bonding : Unlike the thiazole-containing analog in , which forms stable hydrogen-bonded dimers, the tetralin-hydroxy group in the target compound may enable intramolecular H-bonding or interactions with biological targets.
  • Synthetic Complexity : The tetralin moiety introduces stereochemical challenges absent in simpler analogs like 2-chloro-N-(2,3-dimethylphenyl)acetamide .

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